molecular formula C16H17N B12691260 1-Isopropyl-2-aminofluorene CAS No. 389104-57-8

1-Isopropyl-2-aminofluorene

Cat. No.: B12691260
CAS No.: 389104-57-8
M. Wt: 223.31 g/mol
InChI Key: MAKSBDOQZGIISL-UHFFFAOYSA-N
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Description

1-Isopropyl-2-aminofluorene is an organic compound with the molecular formula C16H17N and a molecular weight of 223.31 g/mol It is a derivative of fluorene, where an isopropyl group and an amino group are attached to the fluorene ring

Preparation Methods

The synthesis of 1-Isopropyl-2-aminofluorene can be achieved through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with isopropyl halides . The reduction step typically uses hydrazine hydrate in the presence of a palladium-on-charcoal catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-Isopropyl-2-aminofluorene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, palladium-on-charcoal, and various alkyl halides . Major products formed from these reactions include imines, amides, and substituted fluorene derivatives .

Scientific Research Applications

1-Isopropyl-2-aminofluorene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Isopropyl-2-aminofluorene exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In photovoltaic applications, it contributes to the formation of conductive polymers, facilitating charge transfer and improving the efficiency of solar cells .

Comparison with Similar Compounds

1-Isopropyl-2-aminofluorene can be compared with other similar compounds, such as:

    2-Aminofluorene: Lacks the isopropyl group, making it less bulky and potentially less reactive in certain substitution reactions.

    1-Methyl-2-aminofluorene: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    1-Ethyl-2-aminofluorene: Contains an ethyl group, which is intermediate in size between methyl and isopropyl groups, influencing its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its reactivity and suitability for certain applications compared to its analogs .

Properties

CAS No.

389104-57-8

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-propan-2-yl-9H-fluoren-2-amine

InChI

InChI=1S/C16H17N/c1-10(2)16-14-9-11-5-3-4-6-12(11)13(14)7-8-15(16)17/h3-8,10H,9,17H2,1-2H3

InChI Key

MAKSBDOQZGIISL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1CC3=CC=CC=C32)N

Origin of Product

United States

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